
Azomethane
Overview
Description
Azomethane, also known as dimethyldiazene, is an organic compound with the chemical formula CH₃-N=N-CH₃. It is a colorless to pale yellow gas that exhibits cis-trans isomerism. This compound is notable for its use as a source of methyl radicals in laboratory settings .
Preparation Methods
Azomethane can be synthesized through the reaction of 1,2-dimethylhydrazine dihydrochloride with copper(II) chloride in a sodium acetate solution. This reaction produces the this compound complex of copper(I) chloride, which can then be thermally decomposed to yield free this compound . Industrial production methods typically involve similar synthetic routes, ensuring the compound is produced efficiently and safely.
Chemical Reactions Analysis
Azomethane undergoes several types of chemical reactions, including:
Thermal Decomposition: When heated, this compound decomposes to produce nitrogen gas and methyl radicals.
Photochemical Decomposition: Under UV light, this compound breaks down into nitrogen gas and methyl radicals.
Common reagents and conditions for these reactions include the use of copper(II) chloride and sodium acetate for synthesis, and controlled heating or UV irradiation for decomposition. The major products formed from these reactions are nitrogen gas and methyl radicals.
Scientific Research Applications
Cancer Research
Colorectal Cancer Models
Azomethane is extensively used in the development of animal models for colorectal cancer. The this compound-dextran sodium sulfate (AOM-DSS) model is a widely accepted method for inducing chemically induced colorectal neoplasms in rodents. This model helps researchers study the pathogenesis of colorectal cancer and evaluate potential therapeutic interventions. The mechanism involves the generation of methyl diazo ions, leading to aberrant DNA methylation, which initiates tumorigenesis. Studies have shown that the combination of this compound and dextran sodium sulfate results in significant physiological changes in treated mice, including weight loss and altered gut microbiota dynamics, which are critical for understanding cancer progression and treatment responses .
Model Component | Role in Cancer Research |
---|---|
This compound | Induces DNA methylation and tumorigenesis |
Dextran Sodium Sulfate | Promotes inflammation and exacerbates tumor development |
Photochemical Applications
Photolysis Studies
This compound has been investigated for its photochemical properties, particularly through photolysis. Research indicates that this compound can undergo photodecomposition when exposed to ultraviolet light, leading to the formation of various products such as ethane and nitrogen. This property is utilized in understanding reaction mechanisms and the behavior of this compound under different conditions .
Synthetic Chemistry
Synthesis of Complex Molecules
In synthetic organic chemistry, this compound serves as a precursor for generating reactive intermediates such as carbenes. These intermediates can participate in cyclopropanation reactions and other transformations that are essential for synthesizing complex organic molecules. The ability to generate carbenes from this compound allows chemists to explore new pathways for creating diverse chemical compounds .
Reaction Type | Application |
---|---|
Cyclopropanation | Formation of cyclopropanes from alkenes |
Carbene Reactions | Synthesis of various organic compounds |
Industrial Applications
Dyes and Pigments
This compound derivatives are also employed in industrial applications, particularly in the dyeing industry. They are used to produce stable dyes that exhibit vibrant colors and high resistance to environmental factors. The incorporation of this compound into dye structures enhances their stability and performance across various applications .
Case Studies
Case Study 1: AOM-DSS Model Efficacy
A recent study focused on optimizing the AOM-DSS model by analyzing the gut microbiota's role during treatment. The findings highlighted specific bacterial populations that correlate with survival outcomes in treated mice, providing insights into how microbiota can influence cancer progression and treatment efficacy .
Case Study 2: Photolytic Behavior of this compound
In another investigation into the photolytic behavior of this compound, researchers observed that freezing conditions enhanced the yield of ethane produced during photolysis. This study contributes to a deeper understanding of how temperature affects chemical reactions involving this compound and its potential applications in photochemistry .
Mechanism of Action
The primary mechanism of action for azomethane involves the generation of methyl radicals through thermal or photochemical decomposition. These radicals can then participate in various chemical reactions, including radical addition and substitution reactions. The molecular targets and pathways involved are primarily related to the formation and reactivity of these methyl radicals .
Comparison with Similar Compounds
Azomethane is similar to other azo compounds, such as azobenzene and azoxymethane. it is unique in its ability to generate methyl radicals efficiently. Azobenzene, for example, is more commonly used in dye and pigment industries, while azoxymethane is specifically used in cancer research due to its carcinogenic properties .
Similar compounds include:
Azobenzene: Used in dye and pigment industries.
Azoxymethane: Used in cancer research for inducing colon carcinoma.
Dithis compound: Used in organic synthesis for methylation reactions.
This compound’s uniqueness lies in its specific applications in radical chemistry and its efficiency in generating methyl radicals.
Biological Activity
Azomethane, a compound characterized by the presence of a C=N bond, has garnered significant attention in scientific research due to its diverse biological activities. This article explores the biological properties of this compound, including its antibacterial, antifungal, anticancer, and other pharmacological effects, supported by various studies and data.
Chemical Structure and Properties
This compound (C2H6N2) is an organic compound that can be classified as a hydrazone or azomethine. The presence of the azomethine group (C=N) is crucial for its biological activity. The compound can undergo hydrolysis under acidic conditions, yielding active aldehydes that may act as alkylating agents, contributing to its pharmacological properties .
1. Antibacterial Activity
Several studies have demonstrated the antibacterial properties of this compound derivatives. For instance, a series of azomethine compounds synthesized from 2-formylphenoxyacetic acid and various amines exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. Compounds such as 2a , 2b , 2g , and 2h showed effectiveness comparable to standard antibiotics like ciprofloxacin .
Compound | Antibacterial Activity (MIC) | MBC |
---|---|---|
2a | Good | - |
2b | Good | Same as MIC |
2g | Good | Same as MIC |
2h | Good | - |
2. Antifungal Activity
This compound derivatives have also shown antifungal properties. Research indicates that certain azomethine compounds can inhibit the growth of fungal pathogens, making them potential candidates for antifungal drug development .
3. Anticancer Activity
The anticancer potential of this compound derivatives has been explored in various studies. For example, hydrazone derivatives synthesized from azomethanes demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7) and lung cancer (A549) cell lines. The IC50 values for these compounds ranged from 4 to 17 µM, indicating strong anticancer activity .
Cell Line | Compound Type | IC50 (µM) |
---|---|---|
A549 | Hydrazone | 4-17 |
MDA-MB-231 | Aryl Hydrazone | 6.7 |
MCF-7 | Aryl Hydrazone | 6.7 |
4. Other Pharmacological Activities
This compound derivatives have been reported to exhibit a range of other biological activities, including:
- Anticonvulsant : Some hydrazones derived from azomethanes have shown effectiveness in reducing seizure activity.
- Anti-inflammatory : Certain derivatives have demonstrated anti-inflammatory properties in preclinical models.
- Antimalarial : Research indicates potential antimalarial activity in some azomethine compounds .
Case Studies
- Antibacterial Screening : A study involving the synthesis of new azomethine derivatives revealed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that specific structural modifications could enhance antibacterial efficacy .
- Anticancer Evaluation : Another investigation focused on hydrazone derivatives derived from azomethanes showed significant cytotoxic effects on various cancer cell lines. The study highlighted the importance of structure-activity relationships (SAR) in developing effective anticancer agents .
Properties
IUPAC Name |
dimethyldiazene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2/c1-3-4-2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCAVOLDXDEODY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870570 | |
Record name | Dimethyldiazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
58.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503-28-6, 4143-41-3 | |
Record name | Azomethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-Dimethyldiazene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004143413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyldiazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-Dimethyldiazene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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